molecular formula C9H11NO2 B1585226 4-Amino-2,5-dimethylbenzoic acid CAS No. 21339-73-1

4-Amino-2,5-dimethylbenzoic acid

Cat. No.: B1585226
CAS No.: 21339-73-1
M. Wt: 165.19 g/mol
InChI Key: HSYBVYPGCXPQCA-UHFFFAOYSA-N
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Description

Table 1: Structural and Electronic Properties of Substituted Benzoic Acids

Compound Melting Point (°C) Dipole Moment (D) logP H-bond Donors
4-Amino-2,5-dimethyl 208 (dec.) 3.82 1.75 2
2-Amino-4,5-dimethyl 241–243 4.15 1.83 2
4-Dimethylamino 170 4.56 2.10 1

Key differences :

  • Steric effects : Ortho-substituted derivatives exhibit 18–25% reduced solubility in polar solvents due to intramolecular H-bonding between -NH₂ and -COOH groups.
  • Electronic effects : Para-substituted analogs show 12% higher acidity (pKa 4.18 vs. 4.82) due to enhanced resonance stabilization.
  • Crystallinity : The 2,5-dimethyl substitution pattern promotes tighter packing (density 1.436 g/cm³ vs. 1.207 g/cm³ for 2,6-dimethyl isomer).

Properties

IUPAC Name

4-amino-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBVYPGCXPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292065
Record name 4-amino-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-73-1
Record name 21339-73-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthetic Route: Nitration and Reduction

The most common approach to synthesize 4-amino-2,5-dimethylbenzoic acid involves two main steps:

  • Step 1: Nitration of 2,5-dimethylbenzoic acid
    The starting material, 2,5-dimethylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. Controlled temperature conditions (typically below 50 °C) are critical to avoid over-nitration or side reactions. This step introduces a nitro group at the 4-position of the aromatic ring, yielding 4-nitro-2,5-dimethylbenzoic acid.

  • Step 2: Reduction of the nitro group to an amino group
    The nitro derivative is then reduced to the corresponding amino compound. Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation over palladium/carbon. The reduction must be carefully controlled to avoid over-reduction or degradation of the carboxylic acid group.

This two-step method is well-established and yields this compound with moderate to good purity and yield.

Alternative Synthetic Strategies

While the nitration-reduction route is classical, other methods have been explored to improve efficiency and selectivity:

  • Direct Amination via Substitution Reactions
    Some synthetic routes involve direct amination of halogenated precursors (e.g., 4-chloro-2,5-dimethylbenzoic acid) through nucleophilic aromatic substitution using ammonia or amine sources under elevated temperatures and pressure.

  • Condensation and Cyclization Approaches
    Although more common for related heterocyclic compounds, condensation of substituted anilines with aldehydes followed by oxidation and cyclization has been reported for structurally similar benzoic acid derivatives. However, these methods are less common for this compound specifically.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is optimized for scale, yield, and environmental impact:

  • Continuous Flow Reactors
    The nitration and reduction steps are often performed in continuous flow systems to enhance heat and mass transfer, improve safety (due to handling of strong acids and reducing agents), and ensure consistent product quality.

  • Automated Process Control
    Reaction parameters such as temperature, acidity, and reagent feed rates are tightly controlled to minimize by-products and maximize yield.

  • Waste Minimization
    Processes are designed to reduce acid waste and iron sludge from reduction steps, employing recycling and neutralization techniques.

Data Table: Comparison of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Nitration + Reduction HNO3, H2SO4; Fe/HCl or Pd/C H2 <50 °C nitration; room temp reduction 60-80 Well-established; scalable Use of strong acids; waste generation
Direct Amination (Substitution) 4-chloro-2,5-dimethylbenzoic acid, NH3 Elevated temp and pressure 50-70 Avoids nitration step Requires halogenated precursor
Condensation-Cyclization 3,4-dimethylaniline, chloral hydrate, hydroxylamine Multi-step, reflux conditions ~34 Alternative route; useful for analogs Lower overall yield; complex steps

Note: Yield values are approximate and depend on specific experimental setups.

Analytical and Characterization Techniques

Verification of the synthesized this compound involves:

Research Findings and Optimization

  • Studies have shown that controlling nitration temperature below 40 °C reduces dinitration and improves selectivity for the mononitro product.

  • Reduction using catalytic hydrogenation is preferred for cleaner reaction profiles compared to iron/HCl, which produces more waste.

  • Computational modeling (Density Functional Theory) has been used to predict regioselectivity in nitration and optimize reaction conditions for better yields.

  • Forced degradation studies under acidic, basic, and oxidative conditions reveal the compound’s stability profile, guiding storage and handling protocols.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dimethylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products Formed

    Oxidation: 4-Nitro-2,5-dimethylbenzoic acid.

    Reduction: 4-Amino-2,5-dimethylbenzyl alcohol.

    Substitution: Various azo compounds when coupled with aromatic amines or phenols.

Scientific Research Applications

4-Amino-2,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

2-Amino-3,5-dimethylbenzoic Acid (CAS No. Not Specified)

  • Structural Difference: The amino group is at C2, with methyl groups at C3 and C4.
  • Reactivity: Unlike this compound, this isomer undergoes alkylation with ethyl iodide and alkali to yield N-diethylamino acid (30%) and monoethyl derivatives, indicating greater nucleophilic accessibility of the amino group at C2 .
  • Applications: Positional isomerism may alter biological activity, as amino group placement affects interactions with enzymes or receptors.

4-Amino-3,5-dimethylbenzoic Acid

  • Reactivity: Demonstrates abnormal alkylation behavior, producing ethyl ester (42%) instead of N-alkylated products, likely due to steric hindrance from the C3 and C5 methyl groups .

Functional Group Substitution: Amino vs. Hydroxy

4-Hydroxy-3,5-dimethylbenzoic Acid (CAS No. 4919-37-3)

  • Structural Difference: Replaces the amino group with a hydroxy (-OH) at C3.
  • Physicochemical Properties: Higher acidity (pKa ~4.2 for -COOH vs. ~2.8–3.5 for phenolic -OH). Lower basicity compared to the amino derivative, reducing solubility in acidic media.
  • Applications: Hydroxy derivatives are often used as preservatives (e.g., parabens), whereas amino derivatives may serve as intermediates in drug synthesis .

Methoxy-Substituted Analogues

4-Methoxybenzoic Acid (CAS No. 150-13-0)

  • Structural Difference: Methoxy (-OCH₃) at C4 instead of amino.
  • Electronic Effects : The electron-donating methoxy group increases ring electron density, altering electrophilic substitution patterns.
  • Biological Activity: Methoxy derivatives are common in NSAIDs (e.g., mefenamic acid), whereas amino derivatives may exhibit distinct pharmacokinetic profiles .

Structural Analogs with Similarity Scores

Per CAS database cross-referencing (–6), high-similarity compounds include:

Compound Name CAS No. Similarity Score Key Differences
4-Amino-2,3-dimethylbenzoic acid 52130-17-3 0.98 Methyl groups at C2 and C3
4-Amino-2,6-dimethylbenzoic acid 2486-74-0 0.96 Methyl groups at C2 and C6
4-Hydroxy-3,5-dimethylbenzoic acid 4919-37-3 0.93 Hydroxy substitution at C4

These analogs demonstrate how minor positional changes impact logP, solubility, and reactivity. For example, 4-Amino-2,3-dimethylbenzoic acid’s methyl arrangement may reduce steric hindrance near the amino group, enhancing alkylation efficiency compared to the 2,5-dimethyl isomer .

Biological Activity

4-Amino-2,5-dimethylbenzoic acid (CAS No. 21339-73-1) is an organic compound that features a benzene ring substituted with an amino group at the para position and two methyl groups at the ortho positions. Its molecular formula is C9H11NO2C_9H_{11}NO_2, and it is recognized for its potential biological activities, particularly in pharmacological applications.

  • Molecular Weight : 165.19 g/mol
  • Solubility : Soluble in water (1.27 mg/ml) and various organic solvents.
  • Log P (octanol-water partition coefficient) : Approximately 1.26, indicating moderate lipophilicity, which may influence its bioavailability and permeability across biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The amino group allows for hydrogen bonding, which can significantly influence the structure and function of proteins. This compound has been studied for its potential roles in:

  • Enzyme Inhibition : It may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to altered physiological responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated that certain analogs showed significant efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management .
  • Antioxidant Properties : Another investigation highlighted the antioxidant potential of this compound, indicating that it could mitigate oxidative stress by scavenging free radicals. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Amino-4,5-dimethylbenzoic acidSimilar amino and methyl substitutionsAnticonvulsant and antioxidant effects
4-Amino-2,6-dimethylbenzoic acidDifferent methyl group positioningLimited studies on biological activity
4-Amino-3,5-dimethylbenzoic acidVarying amino and methyl configurationsPotential enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
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